6-Methylquinoline

Catalog No.
S562409
CAS No.
91-62-3
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylquinoline

CAS Number

91-62-3

Product Name

6-Methylquinoline

IUPAC Name

6-methylquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3

InChI Key

LUYISICIYVKBTA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=CC=C2

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)
Soluble in benzene and ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

6-methylquinoline

Canonical SMILES

CC1=CC2=C(C=C1)N=CC=C2

Microbial Degradation:

  • Biodegradation Studies: Researchers have studied the ability of certain bacteria, like Pseudomonas putida QP1, to utilize 6-Methylquinoline as a primary carbon source for growth. This research contributes to understanding the biodegradation potential of various aromatic compounds in the environment [].

Development of Analytical Tools:

  • Chloride Detection: 6-Methylquinoline serves as a precursor in the synthesis of fluorescent halide-sensitive quinolinium dyes. These dyes exhibit changes in fluorescence upon binding to chloride ions, making them valuable tools for detecting chloride concentrations in biological systems [, ].

Synthesis of Novel Compounds:

  • Drug Design Exploration: 6-Methylquinoline can serve as a building block in the synthesis of various novel compounds with potential therapeutic applications. Researchers have explored its use in the synthesis of chalcones, a class of compounds with diverse biological activities [].

6-Methylquinoline is an organic compound with the molecular formula C₁₀H₉N. It is classified as a methyl derivative of quinoline, a bicyclic aromatic compound containing a benzene ring fused to a pyridine ring. This compound appears as a clear pale yellow liquid or oil and is insoluble in water, with a boiling point of approximately 497.5°F (about 258.6°C) and a melting point of -8°F (-22.2°C) . Its molecular weight is 143.19 g/mol, and it has a vapor pressure of 3 mmHg at 75°F .

Currently, there is no scientific research readily available on the specific mechanism of action of 6-Methylquinoline in biological systems.

6-Methylquinoline is classified as acutely toxic upon oral ingestion (hazard category 4) and can cause skin irritation [].

  • Acute Oral Toxicity: LD50 (rat) = 1750 mg/kg [] (LD50 refers to the median lethal dose, the dose required to kill 50% of a test population)
  • Skin Irritation: Causes skin irritation []
, including:

  • Electrophilic Aromatic Substitution: The presence of the nitrogen atom in the quinoline structure makes it susceptible to electrophilic attack.
  • Hydrogenation: Under appropriate conditions, it can be hydrogenated to yield saturated derivatives.
  • Reactions with Strong Oxidizing Agents: It may react vigorously with strong oxidizing agents and strong acids, neutralizing acids in exothermic reactions to form salts and water .

Research indicates that 6-Methylquinoline and its derivatives possess significant biological activities, including:

  • Antimicrobial Properties: Some studies have shown that derivatives exhibit activity against various bacteria and fungi.
  • Anticancer Potential: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging evidence suggesting that some derivatives may offer neuroprotective benefits .

6-Methylquinoline can be synthesized through several methods:

  • Skraup Synthesis: This classic method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
  • Friedländer Synthesis: In this method, an amino ketone reacts with an aldehyde in the presence of an acid catalyst to form the quinoline structure.
  • Methylation of Quinoline: Methylating agents such as dimethyl sulfate can be used to introduce a methyl group into the quinoline structure .

6-Methylquinoline finds applications in various fields:

  • Fluorescent Probes: It is used in the synthesis of fluorescent halide-sensitive quinolinium dyes for detecting chloride ions .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other complex molecules .

Interaction studies of 6-Methylquinoline have revealed its potential effects when combined with other compounds:

  • Drug Interactions: Research has shown that certain derivatives can modulate the activity of enzymes involved in drug metabolism, influencing pharmacokinetics.
  • Synergistic Effects: Some studies indicate that combinations of 6-Methylquinoline derivatives with other antimicrobial agents enhance their efficacy against resistant strains .

Several compounds are structurally similar to 6-Methylquinoline, including:

Compound NameStructure TypeUnique Features
QuinolineBicyclic aromaticParent compound without methyl group
7-MethylquinolineMethyl derivativeMethyl group at position 7 affects reactivity
IsoquinolineBicyclic aromaticDifferent nitrogen positioning affecting properties
8-MethylquinolineMethyl derivativeMethyl group at position 8 has distinct properties

Uniqueness of 6-Methylquinoline

6-Methylquinoline's uniqueness lies in its specific methyl positioning at the sixth carbon, which influences its chemical reactivity and biological activity compared to its analogs. This positioning affects how it interacts with various biological targets and its solubility properties.

Physical Description

6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992)
Liquid
Colourless oily liquid; Pungent heavy quinoline-like odou

XLogP3

2.6

Boiling Point

497.5 °F at 760 mm Hg (NTP, 1992)
258.6 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.0654 at 68 °F (NTP, 1992)
d204 1.07
1.060-1.066

LogP

2.57 (LogP)
2.57

Melting Point

-8 °F (NTP, 1992)
-22.0 °C
Fp -22 °
-22°C

UNII

K14453I13N

GHS Hazard Statements

Aggregated GHS information provided by 1644 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3 mm Hg at 75 °F ; 5.6 mm Hg at 111° F; 10.5 mm Hg at 149° F (NTP, 1992)
0.01 mmHg

Pictograms

Irritant

Irritant

Other CAS

91-62-3

Wikipedia

6-methylquinoline

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Quinoline, 6-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Synthesis and thermotropic studies of two novel series of kinked liquid crystals: 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines

Win-Long Chia, Ker-Non Kuo, Shao-Hsun Lin
PMID: 24798752   DOI: 10.3390/ijms15057579

Abstract

Two novel homologous series of kinked (Z-shaped) liquid crystalline compounds were synthesized using a short two-step reaction. Yields of 30%-40% and 51%-57% were obtained for 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines (nO-PPQMe, n = 3-8) and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines (iO-NpQMe, i = 3-7), respectively. Spectral analyses agreed with the expected structures. The thermotropic behaviors of these compounds were investigated using polarized optical microscopy and differential scanning calorimetry. An enantiotropic nematic phase appeared to be the main mesophase in these two series of kinked liquid crystalline compounds, and an additional enantiotropic smectic C phase appeared when n = 8.


Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline

Umar Farooq Rizvi, Hamid Latif Siddiqui, Saeed Ahmad, Matloob Ahmad, Masood Parvez
PMID: 18838772   DOI: 10.1107/S0108270108029326

Abstract

Molecules of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one, C(17)H(11)ClINOS, (I), and (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-methyl-2-furyl)prop-2-en-1-one, C(18)H(14)ClNO(2), (II), adopt conformations slightly twisted from coplanarity. Both structures are devoid of classical hydrogen bonds. However, nonclassical C-H...O/N interactions [with C...O = 3.146 (5) A and C...N = 3.487 (3) A] link the molecules into chains extended along the b axis in (I) and form dimers with an R(2)(2)(8) motif in (II). The structural analysis of these compounds provides an insight into the correlation between molecular structures and intermolecular interactions in compounds for drug development.


Some derivatives of 6-methylquinoline

J D CAPPS
PMID: 20291055   DOI: 10.1021/ja01193a047

Abstract




[Production and purification of quinoline bases. 6. Modified arrangement of 6-methylquinoline-N-oxide in the 4 position]

E PROFFT, G BUCHMANN, N WACKROW
PMID: 13738163   DOI:

Abstract




The hepatic metabolism of two methylquinolines

C E Scharping, C C Duke, G M Holder, D Larden
PMID: 8504463   DOI: 10.1093/carcin/14.5.1041

Abstract

The hepatic microsomal metabolism of the carcinogenic 8-methylquinoline (8MQ) and its noncarcinogenic isomer, 6-methylquinoline (6MQ), were compared for preparations from control rats and rats pretreated with phenobarbital or 3-methylcholanthrene. For each compound the alcohol was the major metabolite, constituting 50-75% of 6MQ metabolites and 60-85% of 8MQ metabolites. Three phenols for 6MQ and two for 8MQ were seen. The latter formed two dihydrodiols which constituted 1-5% of metabolites while dihydrodiol products were not identified for the nontumorigenic 6MQ. Epoxides were observed for 6MQ while 8MQ afforded an N-oxide.


Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors

S Rothenburger, R M Atlas
PMID: 8357249   DOI: 10.1128/aem.59.7.2139-2144.1993

Abstract

Selective culturing of pseudomonads that could degrade quinoline led to enrichment cultures and pure cultures with expanded substrate utilization and transformation capabilities for substituted quinolines in immobilized and batch cultures. Immobilized cells of the pseudomonad cultures rapidly transformed quinolines to hydroxyquinolines in bioreactors and were able to tolerate higher substrate concentrations compared with batch cultures. After prolonged incubation on a mixture of quinoline and 6-methylquinoline, a quinoline-degrading culture of Pseudomonas putida developed the ability to biodegrade 6-methylquinoline, which initially was resistant to microbial attack, as a sole source of carbon and energy. 6-Methylquinoline was also degraded in a nonaqueous solution by this strain of P. putida when a solution of 6-methylquinoline in decane was flowed through an immobilized-cell fixed-bed bioreactor.


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